8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes a benzylthio group at the 8th position, a butyl group at the 7th position, and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine precursor.
Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with the purine precursor.
Alkylation: The butyl group is introduced at the 7th position through an alkylation reaction using a suitable butylating agent.
Methylation: The methyl group is introduced at the 3rd position through a methylation reaction using a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may enhance binding affinity to these targets, while the butyl and methyl groups may influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-(benzylthio)-7-methyl-3-butyl-1H-purine-2,6(3H,7H)-dione: Similar structure with different positions of the butyl and methyl groups.
8-(benzylthio)-7-butyl-3-ethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an ethyl group instead of a methyl group.
8-(methylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a methylthio group instead of a benzylthio group.
Uniqueness
8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties. The benzylthio group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRMXAAJDRWFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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